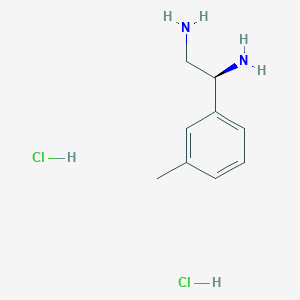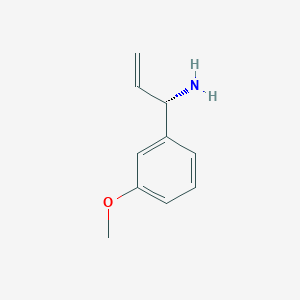![molecular formula C16H28O4 B13050558 Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-YL)propanoate](/img/structure/B13050558.png)
Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-YL)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate is a chemical compound known for its unique spirocyclic structure. This compound features a tert-butyl ester group and a dioxaspirodecane moiety, making it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate typically involves the reaction of tert-butyl 2-methylpropanoate with a suitable dioxaspirodecane derivative. The reaction conditions often include the use of a strong acid or base as a catalyst, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may also include purification steps such as distillation or crystallization to isolate the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Applications De Recherche Scientifique
Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-tert-butyl-1,4-dioxaspiro[4.5]dec-7-ene
- N-((8-tert-butyl-1,4-dioxaspiro[4.5]dec-2-yl)methyl)methyl]ethanamine
- tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
Uniqueness
Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate stands out due to its specific ester and spirocyclic structure, which imparts unique chemical and physical properties. These properties make it particularly useful in specialized applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C16H28O4 |
|---|---|
Poids moléculaire |
284.39 g/mol |
Nom IUPAC |
tert-butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpropanoate |
InChI |
InChI=1S/C16H28O4/c1-14(2,3)20-13(17)15(4,5)12-6-8-16(9-7-12)18-10-11-19-16/h12H,6-11H2,1-5H3 |
Clé InChI |
XLTRTXVYUIMWSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C)(C)C1CCC2(CC1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate](/img/structure/B13050494.png)







